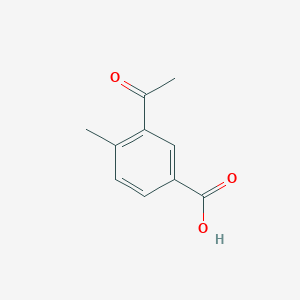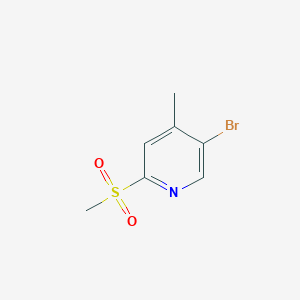
1-Bromo-4-(3,3-difluorocyclobutyl)benzene
Descripción general
Descripción
“1-Bromo-4-(3,3-difluorocyclobutyl)benzene” is a chemical compound with the CAS Number: 1236357-60-0 . It has a molecular weight of 247.08 .
Molecular Structure Analysis
The molecular formula of “1-Bromo-4-(3,3-difluorocyclobutyl)benzene” is CHBrF . It has an average mass of 247.079 Da and a monoisotopic mass of 245.985565 Da .Physical And Chemical Properties Analysis
“1-Bromo-4-(3,3-difluorocyclobutyl)benzene” is a powder . It has a molecular weight of 247.08 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of similar brominated and fluorinated compounds are foundational in organometallic chemistry and materials science. For example, ethynylferrocene compounds of 1,3,5-tribromobenzene have been synthesized, showcasing the preparation of complex molecules through palladium-catalyzed cross-coupling reactions, with applications ranging from electrochemical studies to potential materials science applications (Fink et al., 1997).
Organic Synthesis Techniques
- Bromination techniques and the study of solvent effects on radical addition reactions are crucial in organic synthesis. Research on triethylborane-induced bromine atom-transfer radical addition in aqueous media demonstrates the versatility of bromination in synthesizing complex molecules, highlighting the importance of solvent choice in reaction efficiency and outcome (Yorimitsu et al., 2001).
Material Science and Nanotechnology
- The development of new materials, especially those involving fluorinated and brominated benzene derivatives, is a significant area of research. Studies on the synthesis, characterization, and theoretical analysis of similar compounds underline their potential in creating advanced materials, such as precursors for graphene nanoribbons, which could revolutionize electronics and nanotechnology (Patil et al., 2012).
Analytical Chemistry
- The synthesis and analysis of fluorine-containing polyethers and their thermal and electrical properties showcase the intersection of chemistry and materials science. The creation of highly fluorinated monomers and their conversion into polymers with low dielectric properties is pivotal for applications in electronics and coatings (Fitch et al., 2003).
Environmental and Catalysis Research
- Research on the shape effects of platinum nanoparticles on benzene hydrogenation selectivity provides insights into the environmental applications of catalysis, particularly in pollutant reduction and sustainable chemistry. The study shows how the nanoparticle shape can influence reaction pathways, highlighting the importance of material science in developing more efficient and selective catalysts (Bratlie et al., 2007).
Safety and Hazards
The safety information for “1-Bromo-4-(3,3-difluorocyclobutyl)benzene” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
1-bromo-4-(3,3-difluorocyclobutyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2/c11-9-3-1-7(2-4-9)8-5-10(12,13)6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBYJNZTYBOAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(3,3-difluorocyclobutyl)benzene | |
CAS RN |
1236357-60-0 | |
| Record name | 1-bromo-4-(3,3-difluorocyclobutyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, [[[2,2-dimethyl-4-(trimethylsilyl)-3-butyn-1-yl]oxy]methyl]-](/img/structure/B1526651.png)




![9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B1526659.png)






